![molecular formula C25H32N4O6 B1674909 1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea](/img/structure/B1674909.png)
1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LK 204-545 is a highly selective beta1-adrenoceptor antagonist.
Actividad Biológica
1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea, often referred to as LK 204-545, is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of LK 204-545, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of LK 204-545 is C25H32N4O6 with a molecular weight of approximately 484.55 g/mol. The compound features a complex structure that includes a cyano group, a cyclopropylmethoxy moiety, and multiple aromatic rings, contributing to its biological activity.
Research indicates that LK 204-545 interacts with various biological targets, particularly within the realm of G protein-coupled receptors (GPCRs). These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes.
Key Mechanisms:
- Inhibition of Specific Receptors: LK 204-545 has been shown to inhibit certain GPCRs involved in inflammatory responses and pain pathways, suggesting its potential as an anti-inflammatory and analgesic agent .
- Modulation of Enzyme Activity: The compound may influence the activity of enzymes associated with metabolic pathways, enhancing or inhibiting their functions depending on the cellular context .
Anti-inflammatory Properties
Studies have demonstrated that LK 204-545 exhibits significant anti-inflammatory effects. In vitro experiments showed that it reduces the production of pro-inflammatory cytokines in activated immune cells. Additionally, animal models indicated decreased inflammation in conditions such as arthritis and colitis when treated with this compound.
Analgesic Effects
The analgesic properties of LK 204-545 were evaluated through behavioral assays in rodent models. Results indicated a marked reduction in pain response to nociceptive stimuli, supporting its potential use in pain management therapies.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of LK 204-545:
- Study on Inflammatory Bowel Disease (IBD):
- Pain Management Trials:
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C25H32N4O6 |
Molecular Weight | 484.55 g/mol |
Anti-inflammatory Activity | Significant reduction in cytokine production |
Analgesic Activity | Decreased pain sensitivity |
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of urea compounds can exhibit antiproliferative activity against various cancer cell lines. In a study assessing the antiproliferative effects of similar urea derivatives, compounds were synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines. Notably, specific derivatives demonstrated broad-spectrum activity with significant mean percentage inhibition values across multiple cancer types, indicating a promising avenue for further development in cancer therapeutics .
Case Study: Antiproliferative Screening
- Compound Tested : 1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea
- Cell Lines : NCI-60 human cancer cell lines
- Results : Exhibited significant growth inhibition in melanoma, renal, and breast cancer cell lines.
Urease Inhibition
The compound's structural features suggest potential efficacy as a urease inhibitor. Urease is an enzyme implicated in various medical conditions, including kidney stones and peptic ulcers. The search for effective urease inhibitors has led to the synthesis of several urea-based compounds. Studies have shown that modifications to the urea structure can enhance inhibitory activity, making this compound a candidate for further investigation in this area .
Case Study: Urease Inhibitory Activity
- Focus : Synthesis of urea derivatives with enhanced urease inhibition.
- Findings : Certain structural modifications resulted in improved inhibitory efficacy compared to traditional urease inhibitors like thiourea.
Pharmacological Insights
The pharmacological profile of this compound suggests it may interact with specific biological targets, potentially influencing pathways involved in cancer progression and other diseases. The compound has been categorized under GPCR (G protein-coupled receptor) ligands, hinting at its role in modulating receptor activity which could lead to therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. By analyzing how different substituents affect biological activity, researchers can design more effective analogs. For instance, variations in the phenolic and cyano groups have been shown to influence both potency and selectivity towards specific targets .
Data Table: Summary of SAR Findings
Propiedades
Fórmula molecular |
C25H32N4O6 |
---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C25H32N4O6/c26-14-19-13-23(34-12-11-33-16-18-1-2-18)7-8-24(19)35-17-22(31)15-27-9-10-28-25(32)29-20-3-5-21(30)6-4-20/h3-8,13,18,22,27,30-31H,1-2,9-12,15-17H2,(H2,28,29,32) |
Clave InChI |
VAWYRUMIUGPAEX-UHFFFAOYSA-N |
SMILES |
C1CC1COCCOC2=CC(=C(C=C2)OCC(CNCCNC(=O)NC3=CC=C(C=C3)O)O)C#N |
SMILES canónico |
C1CC1COCCOC2=CC(=C(C=C2)OCC(CNCCNC(=O)NC3=CC=C(C=C3)O)O)C#N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(+-)-1-(2-(3-(2-cyano-4-(2-cyclopropylmethoxyethoxy)phenoxy)-2-hydroxypropylamino)ethyl)-3-(4-hydroxyphenyl)urea LK 204-545 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.